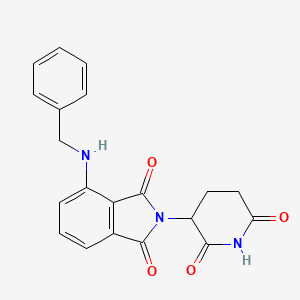

E3 ligase Ligand 23

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H17N3O4 |

|---|---|

Peso molecular |

363.4 g/mol |

Nombre IUPAC |

4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25) |

Clave InChI |

JBYQCGLMICPOSQ-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

mechanism of action of E3 ligase ligand 23

An In-Depth Technical Guide on the Mechanism of Action of E3 Ligase Ligand 23 and Related Cereblon Modulators

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable." This approach utilizes small molecules to hijack the cell's intrinsic protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A key component of this system is the E3 ubiquitin ligase, which is responsible for recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for degradation by the proteasome.

One of the most successfully exploited E3 ligases in this context is Cereblon (CRBN), which forms part of the CUL4A-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex. Small molecule modulators of Cereblon, such as pomalidomide and its analogs, can redirect the substrate specificity of the CRL4^CRBN^ complex, leading to the degradation of non-native protein targets.

"this compound" (CAS 444287-53-0) is a pomalidomide analog that acts as a Cereblon-binding agent to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Detailed information regarding the synthesis and specific biological activity of this ligand is described in patent WO2019191112A1. This technical guide will provide a comprehensive overview of the mechanism of action of pomalidomide-like Cereblon modulators, with a focus on the degradation of Ikaros and Aiolos, and will present detailed experimental protocols for their characterization.

Mechanism of Action

The mechanism of action of pomalidomide and its analogs involves the formation of a ternary complex between the CRL4^CRBN^ E3 ligase, the small molecule modulator, and a "neosubstrate" protein that is not normally a target of this E3 ligase. This induced proximity leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the 26S proteasome.

The key steps in this process are:

-

Binding to Cereblon: The pomalidomide analog binds to a specific pocket on the Cereblon protein, which is the substrate receptor component of the CRL4^CRBN^ complex.

-

Ternary Complex Formation: The binding of the small molecule to Cereblon creates a new protein-protein interaction surface that is recognized by the neosubstrate, in this case, the transcription factors Ikaros and Aiolos. This results in the formation of a stable ternary complex: CRBN - Pomalidomide Analog - Ikaros/Aiolos.

-

Ubiquitination: The formation of the ternary complex brings the neosubstrate into close proximity with the enzymatic machinery of the E3 ligase complex. This allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Ikaros or Aiolos.

-

Proteasomal Degradation: The polyubiquitinated Ikaros or Aiolos is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

The degradation of Ikaros and Aiolos, which are key regulators of lymphocyte development and function, is the basis for the immunomodulatory and anti-neoplastic effects of these compounds in diseases such as multiple myeloma.

Caption: Signaling pathway of Cereblon modulator-induced protein degradation.

Quantitative Data

The following table summarizes publicly available quantitative data for pomalidomide and related Cereblon modulators. Specific data for "this compound" can be found in patent WO2019191112A1.

| Compound | Assay Type | Target | Value | Reference |

| Pomalidomide | Surface Plasmon Resonance (SPR) | CRBN | K | [1] |

| Pomalidomide | Fluorescence Polarization | CRBN-DDB1 | K | [2] |

| Pomalidomide | Immunoblotting (MM1S cells) | Aiolos Degradation | DC | [1] |

| Iberdomide (CC-220) | TR-FRET | CRBN | IC | |

| Iberdomide (CC-220) | Immunoblotting (H929 cells) | Ikaros Degradation | DC | |

| Iberdomide (CC-220) | Immunoblotting (H929 cells) | Aiolos Degradation | DC | |

| Lenalidomide | Surface Plasmon Resonance (SPR) | CRBN | K | [1] |

| Lenalidomide | Fluorescence Polarization | CRBN-DDB1 | K | [2] |

Experimental Protocols

CRBN-Ligand Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general method for determining the binding affinity and kinetics of a small molecule ligand to Cereblon using Surface Plasmon Resonance.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

-

Purified recombinant human CRBN/DDB1 complex

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Ligand stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Immobilization of CRBN:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface with a mixture of EDC and NHS.

-

Inject the CRBN/DDB1 complex (diluted in a low pH buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the E3 ligase ligand in running buffer. It is recommended to include a DMSO concentration control.

-

Inject the ligand dilutions over the immobilized CRBN surface, followed by a dissociation phase with running buffer.

-

Record the sensorgrams for each concentration.

-

-

Data Analysis:

-

Subtract the reference surface and buffer blank sensorgrams.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (k

a), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cellular Degradation Assay (Western Blot)

This protocol describes how to measure the degradation of Ikaros and Aiolos in a relevant cell line (e.g., multiple myeloma cells) after treatment with the E3 ligase ligand.

Caption: Workflow for Western Blot analysis of protein degradation.

Materials:

-

Cell line (e.g., MM.1S)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Ikaros, anti-Aiolos, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density and allow them to adhere or stabilize.

-

Treat the cells with a range of concentrations of the E3 ligase ligand for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for Ikaros, Aiolos, and the loading control.

-

Normalize the target protein levels to the loading control.

-

Plot the normalized protein levels against the ligand concentration and fit the data to a dose-response curve to determine the DC

50(concentration at which 50% degradation is achieved) and Dmax(maximal degradation).

-

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol provides a method to assess the formation of the CRBN-ligand-neosubstrate ternary complex in vitro.

Caption: Workflow for TR-FRET ternary complex formation assay.

Materials:

-

Purified, tagged recombinant proteins (e.g., His-tagged CRBN/DDB1 and GST-tagged Ikaros)

-

TR-FRET donor and acceptor antibodies (e.g., Terbium-conjugated anti-His antibody and a fluorescently-labeled anti-GST antibody)

-

This compound

-

Assay buffer

-

384-well microplates

Procedure:

-

Assay Setup:

-

Prepare a solution containing the His-tagged CRBN/DDB1 and GST-tagged Ikaros proteins in assay buffer.

-

Prepare a serial dilution of the E3 ligase ligand.

-

In a 384-well plate, add the protein mixture and the ligand dilutions. Include controls with no ligand and with each protein alone.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time to allow for the formation of the ternary complex.

-

-

Detection:

-

Add the TR-FRET antibody pair to the wells.

-

Incubate to allow the antibodies to bind to their respective tags.

-

-

Measurement and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio. An increase in the TR-FRET signal indicates the formation of the ternary complex.

-

Plot the TR-FRET signal against the ligand concentration to generate a dose-response curve.

-

Conclusion

"this compound" and other pomalidomide analogs represent a powerful class of molecules for inducing the targeted degradation of the transcription factors Ikaros and Aiolos. Their mechanism of action, which relies on the formation of a ternary complex with the Cereblon E3 ligase, has been well-characterized and provides a paradigm for the development of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for the characterization of such molecules, from their initial binding to the E3 ligase to their efficacy in inducing protein degradation in a cellular context. The continued exploration of this class of compounds holds significant promise for the development of new treatments for a range of diseases, including hematological malignancies and autoimmune disorders.

References

An In-depth Technical Guide on the Role of E3 Ligase Ligand 23 in the Ubiquitin-Proteasome Pathway

Introduction

"E3 ligase ligand 23" is identified as a cereblon-binding agent designed for the targeted degradation of the transcription factors Ikaros and Aiolos through the ubiquitin-proteasome pathway.[1][2] This ligand is part of a broader class of molecules utilized in targeted protein degradation (TPD), a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[3] Unlike traditional inhibitors that merely block a protein's function, TPD technologies like proteolysis-targeting chimeras (PROTACs) and molecular glues, which include ligands such as "this compound", lead to the complete removal of the target protein.[3][4]

This technical guide provides a comprehensive overview of the core principles underlying the function of this compound, focusing on its interaction with the E3 ligase cereblon (CRBN) and its role within the ubiquitin-proteasome pathway. It is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology, oncology, and immunology.

The Ubiquitin-Proteasome Pathway: The Cell's Protein Degradation Machinery

The ubiquitin-proteasome pathway (UPP) is a highly regulated and essential process in eukaryotic cells for the degradation of most short-lived proteins, including regulatory proteins that control cell cycle progression and improperly folded proteins. This pathway involves a sequential cascade of enzymatic reactions catalyzed by three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: This enzyme activates ubiquitin, a highly conserved 76-amino acid protein, in an ATP-dependent manner, forming a thioester bond with the ubiquitin molecule.

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme.

-

E3 Ubiquitin Ligase: The E3 ligase is responsible for substrate recognition and catalyzes the final step of transferring ubiquitin from the E2 enzyme to a specific lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast array for substrate specificity.

The attachment of a polyubiquitin chain, typically linked through lysine 48 (K48), serves as a degradation signal, targeting the protein for recognition and destruction by the 26S proteasome.

Cereblon: A Versatile E3 Ligase in Targeted Protein Degradation

Cereblon (CRBN) is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex also includes Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and regulator of cullins 1 (RBX1). CRBN itself contains a thalidomide-binding domain, which has been famously co-opted by immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.

Mechanism of Action: this compound as a Molecular Glue

This compound functions as a "molecular glue," a type of small molecule that induces an interaction between an E3 ligase and a protein that is not its natural substrate. By binding to cereblon, this ligand alters the substrate specificity of the CRL4^CRBN^ complex, prompting it to recognize, ubiquitinate, and consequently degrade the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

The degradation of Ikaros and Aiolos is a clinically validated anti-cancer strategy, particularly in hematological malignancies like multiple myeloma. These transcription factors are crucial for the survival and proliferation of malignant plasma cells. Their degradation, induced by cereblon-binding ligands, leads to downstream effects including the downregulation of c-Myc and IRF4, resulting in cell cycle arrest and apoptosis of cancer cells.

Below is a diagram illustrating the general mechanism of CRBN-mediated targeted protein degradation.

Caption: CRBN-mediated targeted protein degradation pathway.

Quantitative Data Presentation

The efficacy of an E3 ligase ligand is determined by its binding affinity to the E3 ligase and the efficiency with which the resulting complex degrades the target protein. While specific quantitative data for "this compound" is not publicly available, the following tables present representative data for well-characterized cereblon ligands to provide a comparative context.

Table 1: Binding Affinities of Representative Ligands to Cereblon (CRBN)

| Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |

| Thalidomide | ~1-10 µM | FRET | |

| Lenalidomide | ~1 µM | FRET | |

| Pomalidomide | ~0.1-0.5 µM | FRET | |

| CC-220 | ~30 nM | TR-FRET |

Table 2: Degradation Efficiency of Ikaros and Aiolos by CRBN-based Degraders

| Degrader | Target Protein | DC50 (Concentration for 50% degradation) | Cell Line | Reference |

| Lenalidomide | Ikaros/Aiolos | ~1 µM | MM.1S | |

| Pomalidomide | Ikaros/Aiolos | ~0.1 µM | MM.1S | |

| Iberdomide (CC-220) | Ikaros/Aiolos | ~10-50 nM | MM.1S | |

| Mezigdomide (CC-92480) | Ikaros/Aiolos | ~1-10 nM | MM.1S |

Experimental Protocols

The characterization of a novel E3 ligase ligand like "this compound" involves a series of biochemical and cellular assays to determine its binding affinity, ability to form a ternary complex, and its efficacy and selectivity in degrading the target protein.

Binding Affinity Assays

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Principle: This assay measures the binding of a ligand to its target protein by detecting the energy transfer between a donor fluorophore on the protein (e.g., terbium-labeled anti-tag antibody) and an acceptor fluorophore on a competing ligand.

-

Methodology:

-

A constant concentration of tagged CRBN protein and a fluorescently labeled tracer ligand are incubated together.

-

Increasing concentrations of the unlabeled test ligand ("this compound") are added.

-

The test ligand competes with the tracer for binding to CRBN, leading to a decrease in the FRET signal.

-

The IC50 value is determined by plotting the FRET signal against the concentration of the test ligand.

-

b) Surface Plasmon Resonance (SPR)

-

Principle: SPR is a label-free technique that measures the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor chip in real-time.

-

Methodology:

-

Purified CRBN protein is immobilized on an SPR sensor chip.

-

A solution containing the E3 ligase ligand is flowed over the chip surface.

-

The binding of the ligand to CRBN causes a change in the refractive index at the chip surface, which is detected as a response.

-

By analyzing the association and dissociation kinetics, the binding affinity (KD) can be calculated.

-

Ternary Complex Formation Assays

a) Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

-

Methodology:

-

A solution of the target protein (e.g., Ikaros) is placed in the sample cell.

-

A solution of the E3 ligase ligand and CRBN is titrated into the sample cell.

-

The heat released or absorbed upon formation of the ternary complex is measured.

-

Cellular Protein Degradation Assays

a) Western Blotting

-

Principle: This is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate.

-

Methodology:

-

Cells are treated with varying concentrations of the E3 ligase ligand for a specific duration.

-

Cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for the target protein (Ikaros or Aiolos) and a loading control (e.g., β-actin).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, and the protein bands are visualized using a chemiluminescent substrate.

-

The band intensities are quantified to determine the extent of protein degradation.

-

The following diagram outlines a typical experimental workflow for the characterization of a new E3 ligase ligand.

Caption: Experimental workflow for E3 ligase ligand characterization.

Logical Relationship: The PROTAC Concept

While "this compound" is described as a cereblon binder that can act as a molecular glue, such ligands are also fundamental components of PROTACs. A PROTAC is a heterobifunctional molecule that links an E3 ligase ligand to a ligand for a target protein via a chemical linker. This design brings the E3 ligase and the target protein into close proximity, thereby inducing the target's ubiquitination and degradation.

Caption: Logical relationship of components in a PROTAC molecule.

This compound represents a specific chemical tool within the exciting and rapidly advancing field of targeted protein degradation. By acting as a molecular glue to recruit the E3 ligase cereblon to the transcription factors Ikaros and Aiolos, it leverages the cell's ubiquitin-proteasome pathway to induce their degradation. This mechanism has profound implications for the treatment of diseases driven by these proteins, particularly in oncology. The principles, quantitative data, and experimental protocols outlined in this guide provide a foundational understanding of how such ligands function and how they are characterized, paving the way for the development of novel therapeutics. The continued exploration of new E3 ligase ligands will undoubtedly expand the scope of "undruggable" targets and offer new avenues for treating a wide range of human diseases.

References

The Architect's Guide to CRBN E3 Ligase Ligands: From Foundational Principles to Therapeutic Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on Cereblon (CRBN) E3 ligase ligands. From the serendipitous discovery of CRBN as the target of thalidomide to the rational design of next-generation protein degraders, this document serves as a core resource for understanding the mechanism, experimental validation, and therapeutic application of these powerful molecules.

The CRL4CRBN E3 Ubiquitin Ligase Complex: A Master Regulator

Cereblon (CRBN) functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). This complex, comprised of CRBN, DNA damage-binding protein 1 (DDB1), Cullin 4A or 4B (CUL4A/B), and Regulator of Cullins 1 (ROC1, also known as RBX1), plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome. The binding of small molecule ligands to CRBN can modulate the substrate specificity of this complex, leading to the degradation of proteins not typically targeted by the native ligase.

A Tale of Two Ligands: Molecular Glues and PROTACs

The field of CRBN E3 ligase ligands is largely defined by two major classes of molecules: immunomodulatory drugs (IMiDs) acting as "molecular glues," and Proteolysis-Targeting Chimeras (PROTACs).

Immunomodulatory Drugs (IMiDs): The Original Molecular Glues

The discovery that thalidomide and its analogs, lenalidomide and pomalidomide, exert their therapeutic and teratogenic effects by binding to CRBN was a watershed moment in pharmacology.[1][2][3] These small molecules act as "molecular glues," inducing a conformational change in the CRBN substrate-binding pocket that creates a novel interface for the recruitment of "neosubstrates."[4] This leads to the ubiquitination and degradation of proteins that do not normally interact with the CRL4CRBN complex.

Key neosubstrates of IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[5] The degradation of these factors is a primary mechanism of the anti-myeloma activity of lenalidomide and pomalidomide. Another notable neosubstrate is casein kinase 1α (CK1α), the degradation of which is linked to the therapeutic effect of lenalidomide in myelodysplastic syndrome with deletion of chromosome 5q.

PROTACs: Hijacking the Degradation Machinery

Building on the principles of IMiD-mediated degradation, PROTACs have emerged as a powerful new therapeutic modality. These heterobifunctional molecules consist of a ligand that binds to CRBN (often a thalidomide derivative), a linker, and a ligand that binds to a specific protein of interest (POI). By simultaneously engaging both CRBN and the POI, PROTACs bring the E3 ligase machinery into close proximity with the target protein, leading to its ubiquitination and degradation. This approach has significantly expanded the "druggable" proteome, enabling the targeted degradation of proteins previously considered intractable to small molecule inhibition.

Quantitative Analysis of CRBN Ligand Activity

The development and characterization of CRBN ligands rely on a suite of quantitative assays to determine their binding affinity, ability to form a ternary complex, and efficiency in promoting protein degradation.

Table 1: Binding Affinities of IMiDs to CRBN

| Compound | Binding Affinity (Kd) to CRBN/DDB1 | Method | Reference |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | |

| Lenalidomide | 0.6 µM | Isothermal Titration Calorimetry (ITC) | |

| Pomalidomide | < 0.15 µM | Isothermal Titration Calorimetry (ITC) |

Table 2: Degradation Potency of CRBN-based Degraders

| Degrader | Target Protein | Cell Line | DC50 | Dmax | Reference |

| Lenalidomide | IKZF1 | MM.1S | Not Reported | >80% at 1 µM | |

| Pomalidomide | IKZF1 | MM.1S | Not Reported | >80% at 1 µM | |

| dBET1 (PROTAC) | BRD4 | MOLM-14 | 20-50 nM | ~100% | |

| ARV-110 (PROTAC) | Androgen Receptor | VCaP | 1 nM | >95% | |

| ARV-471 (PROTAC) | Estrogen Receptor | MCF7 | Not Reported | >90% |

Key Experimental Protocols

CRBN Binding Assays

Principle: To quantify the direct interaction between a ligand and the CRBN protein.

Method: Fluorescence Polarization (FP)

-

Reagents: Purified recombinant CRBN protein, a fluorescently labeled tracer ligand (e.g., fluorescently-labeled thalidomide), and the unlabeled test compound.

-

Procedure:

-

Incubate a constant concentration of CRBN and the fluorescent tracer in an appropriate assay buffer in a microplate.

-

Add serial dilutions of the test compound.

-

Measure the fluorescence polarization. The binding of the tracer to the larger CRBN protein results in a high polarization signal. Competitive binding of the test compound displaces the tracer, leading to a decrease in polarization.

-

-

Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound. This can be converted to a Kd value using the Cheng-Prusoff equation.

Ternary Complex Formation Assays

Principle: To measure the formation of the tripartite complex between the target protein, the degrader molecule, and the E3 ligase.

Method: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

-

Reagents: Purified, tagged target protein (e.g., GST-tagged), purified, tagged CRBN/DDB1 complex (e.g., His-tagged), a terbium (Tb)-conjugated anti-tag antibody (donor fluorophore), and an Alexa Fluor 488 (AF488)-conjugated anti-tag antibody (acceptor fluorophore), and the degrader molecule.

-

Procedure:

-

Incubate the tagged target protein, tagged CRBN complex, and serial dilutions of the degrader in an assay buffer.

-

Add the donor and acceptor antibodies.

-

Excite the donor fluorophore (Tb) and measure the emission from both the donor and acceptor fluorophores.

-

-

Data Analysis: The formation of the ternary complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. A characteristic bell-shaped curve is often observed, where the signal increases with degrader concentration until an optimal concentration is reached, after which the signal decreases due to the "hook effect" (formation of binary complexes).

In Vitro Ubiquitination Assay

Principle: To demonstrate that the degrader-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Method: Reconstituted E3 Ligase Assay

-

Reagents: Recombinant E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D3), CRL4CRBN complex, ubiquitin, ATP, the target protein, and the degrader molecule.

-

Procedure:

-

Combine all enzymatic components, ubiquitin, ATP, and the target protein in a reaction buffer.

-

Add the degrader molecule at various concentrations.

-

Incubate the reaction at 37°C to allow for ubiquitination.

-

Stop the reaction and analyze the results by Western blotting using an antibody against the target protein.

-

-

Data Analysis: The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates successful ubiquitination.

Cellular Protein Degradation Assay

Principle: To measure the degradation of the target protein in a cellular context.

Method: Western Blotting

-

Procedure:

-

Culture cells of interest and treat them with a dose-response of the degrader molecule for a specified time course (e.g., 4, 8, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using chemiluminescence.

-

-

Data Analysis: Quantify the band intensities using densitometry. The level of the target protein is normalized to the loading control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are determined by plotting the percentage of remaining protein against the degrader concentration.

Visualizing the Molecular Logic

Signaling Pathways

The canonical function of CRBN ligands is to induce the degradation of neosubstrates. However, CRBN is also implicated in other signaling pathways, such as the regulation of the AMPK-mTOR pathway and autophagy.

Caption: Overview of CRBN's roles in neosubstrate degradation, AMPK-mTOR signaling, and autophagy.

Experimental Workflows

The characterization of CRBN ligands follows a logical progression from initial binding to cellular degradation.

Caption: A stepwise workflow for the characterization of CRBN E3 ligase ligands.

Logical Relationships

The activity of IMiD analogs is dictated by their chemical structure, which influences both their binding to CRBN and their ability to recruit specific neosubstrates.

Caption: The relationship between IMiD structure and the resulting neosubstrate degradation profile.

This guide provides a foundational understanding of CRBN E3 ligase ligands, offering both the theoretical background and practical experimental frameworks necessary for researchers in this dynamic field. The continued exploration of CRBN biology and the development of novel ligands hold immense promise for the future of targeted protein degradation and the treatment of a wide range of diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. ProteomeXchange Dataset PXD050568 [proteomecentral.proteomexchange.org]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pomalidomide, a Cereblon E3 Ligase Ligand for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of pomalidomide as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, focusing on its application in the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). It includes quantitative data, detailed experimental protocols, and visualizations to support the research and development of protein degraders.

Introduction to Pomalidomide and Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

Pomalidomide, an immunomodulatory drug (IMiD), is a well-established ligand for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[1] By binding to CRBN, pomalidomide alters its substrate specificity, enabling the recruitment and subsequent degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This mechanism underlies its therapeutic effects in hematological malignancies. Pomalidomide can function as a "molecular glue" on its own or be incorporated as the E3 ligase-recruiting element in PROTACs.

This guide will focus on pomalidomide as a representative CRBN ligand for the targeted degradation of Ikaros and Aiolos.

Mechanism of Action

The mechanism of pomalidomide-induced protein degradation involves hijacking the CRL4^CRBN^ E3 ligase complex. The process can be summarized in the following steps:

-

Ternary Complex Formation: Pomalidomide, either as a molecular glue or as part of a PROTAC, binds to CRBN. This binding event creates a new interface that allows for the recruitment of the target proteins Ikaros or Aiolos, forming a stable ternary complex.

-

Ubiquitination: The formation of this complex brings the E2 ubiquitin-conjugating enzyme, associated with the CRL4^CRBN^ complex, into close proximity with the target protein. This facilitates the transfer of ubiquitin molecules to lysine residues on the surface of Ikaros or Aiolos.

-

Proteasomal Degradation: The polyubiquitinated Ikaros or Aiolos is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling of Components: The PROTAC or molecular glue is released after degradation and can participate in further rounds of degradation, acting catalytically.

Ikaros and Aiolos Signaling Pathways

Ikaros (IKZF1) and Aiolos (IKZF3) are zinc finger transcription factors that are master regulators of hematopoiesis, particularly in the development and differentiation of lymphoid lineages. They can act as both transcriptional activators and repressors by recruiting chromatin remodeling complexes to target gene promoters. Dysregulation of Ikaros function, often through genetic deletions or mutations, is strongly associated with hematological malignancies, especially B-cell acute lymphoblastic leukemia (B-ALL).

In leukemia, the loss of Ikaros function can lead to the upregulation of pro-survival signaling pathways such as JAK-STAT and increased expression of anti-apoptotic proteins like Bcl-xL. Pomalidomide-induced degradation of Ikaros and Aiolos has been shown to lead to the downregulation of c-Myc and IRF4, which are critical for the survival of multiple myeloma cells.

Quantitative Data

The binding affinity of pomalidomide to CRBN and the degradation efficiency of Ikaros and Aiolos are critical parameters for developing effective protein degraders.

Table 1: Binding Affinity of Pomalidomide and Other IMiDs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |

| Pomalidomide | ~157 nM | 1.2 µM - ~3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |

| Lenalidomide | ~178 nM | 1.5 µM - ~3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |

| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Competitive Binding Assay |

Data compiled from multiple sources.

Table 2: Degradation Efficiency of Pomalidomide-based Degraders

| Degrader | Target Protein(s) | Cell Line | DC50 | Dmax | Time Point |

| Pomalidomide | Ikaros, Aiolos | T-cells | Concentration-dependent degradation observed at 0.1–10 µM | >90% | 6 hours |

| ZQ-23 (Pomalidomide-based PROTAC) | HDAC8 | - | 147 nM | 93% | 10 hours |

Data compiled from multiple sources.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for CRBN Binding

This assay measures the binding affinity of a compound to the CRBN-DDB1 complex in a competitive format.

Principle: A terbium (Tb)-labeled anti-tag antibody (donor) binds to a His-tagged CRBN/DDB1 complex. A fluorescently labeled tracer ligand (e.g., a derivative of thalidomide) binds to CRBN, bringing it in proximity to the donor, resulting in a FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagents: His-tagged CRBN/DDB1 complex, Tb-anti-His antibody, fluorescently labeled tracer ligand, test compounds (e.g., Pomalidomide).

-

Procedure: a. Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells of a microplate. b. Add the fluorescent tracer to the wells. c. Add serial dilutions of the test compounds. d. Incubate to allow binding to reach equilibrium. e. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the decrease in the FRET signal against the concentration of the test compound to determine the IC50 value.

Cellular Degradation Assay (Western Blot)

This protocol assesses the ability of a pomalidomide-based PROTAC to induce the degradation of Ikaros in cultured cells.

Principle: Cells are treated with the PROTAC, and the levels of the target protein are quantified by Western blotting. A decrease in the protein level indicates successful degradation.

Protocol Outline:

-

Cell Culture and Treatment: a. Plate cells (e.g., multiple myeloma cell lines) at an appropriate density. b. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with a primary antibody specific to Ikaros and a loading control (e.g., GAPDH or β-actin). e. Wash and incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate. b. Quantify band intensities and normalize the Ikaros signal to the loading control to determine the extent of protein degradation (DC50 and Dmax).

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Principle: Purified E1, E2, E3 ligase (CRL4^CRBN^), ubiquitin, ATP, and the target protein (Ikaros) are combined in the presence of the pomalidomide-based PROTAC. The formation of polyubiquitinated Ikaros is detected by Western blotting.

Protocol Outline:

-

Reaction Setup: a. Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), CRL4^CRBN^ complex, ubiquitin, the Ikaros substrate, and ATP in a reaction buffer. b. In separate tubes, add the pomalidomide-based PROTAC to the desired final concentration. Include a DMSO vehicle control. c. Include control reactions (e.g., no E1, no E3, no ATP) to ensure the reaction is dependent on all components.

-

Incubation: a. Initiate the reactions by adding ATP. b. Incubate at 37°C for 60-90 minutes.

-

Reaction Termination and Analysis: a. Stop the reactions by adding SDS-PAGE sample buffer and boiling. b. Analyze the samples by SDS-PAGE and Western blotting using an anti-Ikaros antibody to visualize the appearance of higher molecular weight, polyubiquitinated forms of the protein.

Conclusion

Pomalidomide is a powerful and well-validated ligand for the CRBN E3 ligase, enabling the targeted degradation of neosubstrates like Ikaros and Aiolos. Its utility as both a molecular glue and a key component of PROTACs makes it a cornerstone in the field of targeted protein degradation. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize pomalidomide-based strategies in their drug discovery and development efforts. The provided workflows and diagrams serve as a practical resource for designing and executing key experiments in this exciting therapeutic area.

References

The Degradation of Ikaros and Aiolos: A Technical Guide to Core Mechanisms and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). A thorough understanding of these pathways is critical for the development of novel therapeutics, particularly in the context of hematological malignancies and autoimmune diseases. This document details the signaling cascades, presents quantitative data on degradation kinetics, and provides detailed protocols for key experimental assays.

Signaling Pathways Governing Ikaros and Aiolos Degradation

The stability of Ikaros and Aiolos is predominantly regulated by two key pathways: the Cereblon (CRBN)-mediated ubiquitination pathway, which is therapeutically exploited by immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs), and a phosphorylation-dependent pathway involving Casein Kinase 2 (CK2).

IMiD/CELMoD-Induced Degradation via the CRL4-CRBN E3 Ligase Complex

A cornerstone of treatment for multiple myeloma involves the targeted degradation of Ikaros and Aiolos. This is achieved through the action of IMiDs (e.g., lenalidomide, pomalidomide) and the newer generation of CELMoDs (e.g., iberdomide, mezigdomide). These small molecules function as "molecular glues," inducing proximity between the substrate receptor Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, and the neosubstrates Ikaros and Aiolos.[1][2]

This induced proximity facilitates the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome.[2][3] The degradation of these transcription factors leads to downstream effects including the downregulation of key oncogenes such as c-Myc and IRF4, resulting in anti-proliferative and pro-apoptotic effects in malignant cells.[4] Furthermore, the degradation of Ikaros and Aiolos in T cells leads to immunomodulatory effects, including increased production of Interleukin-2 (IL-2).

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cereblon Modulator: Unraveling the Origin of E3 Ligase Ligand 23 (Compound 17-6)

For Immediate Release

This technical guide provides an in-depth analysis of the origin and development of E3 ligase ligand 23, also known as compound 17-6. This small molecule has emerged as a significant tool for researchers in the field of targeted protein degradation, specifically for its role as a binder to the E3 ubiquitin ligase cereblon (CRBN). Its primary application lies in mediating the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), proteins implicated in various hematological malignancies. This document, intended for researchers, scientists, and drug development professionals, details the available information on its discovery, synthesis, and mechanism of action.

Executive Summary

The Scientific Context: Targeting Ikaros and Aiolos

Ikaros and Aiolos are key transcription factors essential for the development and differentiation of lymphocytes. Their aberrant expression or activity is a hallmark of several B-cell malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia. The discovery that immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide exert their therapeutic effects by inducing the CRBN-mediated degradation of Ikaros and Aiolos opened a new avenue for drug development. This "molecular glue" mechanism, where a small molecule induces proximity between an E3 ligase and a target protein, has become a cornerstone of targeted protein degradation. Compound 17-6 represents a continuation of the effort to develop more potent and selective degraders of these transcription factors.

Tracing the Origin: Patent Literature as a Primary Source

The initial identification of "this compound (compound 17-6)" points towards its commercial availability as a research chemical. However, its scientific origin appears to be rooted in patent literature. Specifically, patent application WO2020210630A1 , titled "Tricyclic degraders of ikaros and aiolos," describes the synthesis of a series of compounds aimed at degrading these transcription factors via cereblon. Within this patent, a "Compound 17" is detailed. Furthermore, patent CA3231039A1 explicitly outlines a synthesis step for "Compound 17-6". These patent filings strongly suggest that compound 17-6 was developed as part of a larger effort to create novel chemical entities for therapeutic use in oncology.

Experimental Protocols

While the full, detailed experimental protocols from a peer-reviewed publication are not available, the patent literature provides a general outline of the synthesis.

Synthesis of Compound 17-6 (General Scheme)

The synthesis of compound 17-6, as inferred from patent documents, likely involves a multi-step process. A key step described in patent CA3231039A1 involves the reaction of a precursor molecule with another reagent. A generalized representation of a synthetic step is provided below:

Step 1: Reaction of a precursor (e.g., Compound 17-6 precursor) A solution of a precursor molecule (e.g., 100 mg, 0.43 mmol) in a suitable solvent like dichloromethane (DCM) is treated with a reagent (e.g., 71 mg, 0.65 mmol) at room temperature. The reaction is monitored for completion using techniques like Liquid Chromatography-Mass Spectrometry (LCMS). Upon completion, the solvent is removed under vacuum to yield the crude product, which may be used in subsequent steps without further purification.

Note: This is a generalized description based on patent information and lacks the specific details of the starting materials and reagents for the complete synthesis of compound 17-6.

Mechanism of Action: A Molecular Glue Approach

Compound 17-6 functions as a "molecular glue," a type of molecule that induces an interaction between two proteins that would not normally associate. In this case, it facilitates the binding of cereblon (part of the CRL4-CRBN E3 ubiquitin ligase complex) to Ikaros or Aiolos. This induced proximity leads to the polyubiquitination of the transcription factors by the E3 ligase, marking them for degradation by the 26S proteasome.

Signaling Pathway Diagram

Caption: Mechanism of CRBN-mediated degradation of Ikaros/Aiolos induced by Compound 17-6.

Experimental Workflow for Characterization

The characterization of a novel E3 ligase ligand like compound 17-6 typically involves a series of in vitro and in-cell assays to determine its binding affinity, degradation efficacy, and selectivity.

Experimental Workflow Diagram

Caption: Workflow for the characterization of this compound (compound 17-6).

Quantitative Data

Due to the limited availability of public, peer-reviewed data, a comprehensive table of quantitative metrics for compound 17-6 cannot be compiled at this time. The following table structure is provided as a template for the types of data that would be essential for a full characterization.

| Parameter | Description | Expected Value (for a potent degrader) |

| Binding Affinity (Kd) | Dissociation constant for binding to CRBN. | Low nanomolar (nM) |

| Degradation Potency (DC50) | Concentration for 50% degradation of Ikaros/Aiolos. | Low nanomolar (nM) |

| Maximum Degradation (Dmax) | Maximum percentage of Ikaros/Aiolos degradation. | > 90% |

| Cellular Potency (IC50) | Concentration for 50% inhibition of cancer cell growth. | Potent (cell line dependent) |

Conclusion

This compound (compound 17-6) is a valuable research tool for studying the targeted degradation of Ikaros and Aiolos via the cereblon E3 ligase. Its origins are firmly planted in the ongoing quest for novel therapeutics for hematological malignancies, with patent literature serving as the primary source of information regarding its synthesis and purpose. As research in the field of targeted protein degradation continues to expand, a more detailed public disclosure of the discovery and characterization of this and similar compounds is anticipated. This would be invaluable for the scientific community to fully leverage these powerful molecules for both basic research and drug development.

The Structural Basis of Cereblon Engagement by a Bifunctional Degrader: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN), the substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), is a key protein in the field of targeted protein degradation (TPD). Small molecules that bind to CRBN can induce the degradation of specific target proteins, a mechanism exploited by a growing class of therapeutics known as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the structural and biophysical principles governing the interaction between CRBN and the CRBN-binding moiety of dBET23, a representative PROTAC designed to degrade the BET (Bromodomain and Extra-Terminal) family of proteins.

The CRBN-binding component of dBET23 is a thalidomide-based ligand. The glutarimide moiety of this ligand is essential for its interaction with CRBN, inserting into a hydrophobic pocket on the protein surface. This guide will detail the key molecular interactions, present quantitative binding data, and provide comprehensive experimental protocols for the characterization of this interaction.

Data Presentation: Quantitative Analysis of CRBN-Ligand Binding

The binding affinity of thalidomide and its derivatives to CRBN has been characterized by various biophysical methods. While direct binary affinity data for the dBET23 CRBN-ligand is not extensively published, the affinity of the parent compound, thalidomide, provides a well-established reference point.

| Ligand | Assay Type | Affinity Constant (Kd) | Reference |

| Thalidomide | Fluorescence Polarization | ~250 nM | [1] |

| Lenalidomide | Fluorescence Polarization | ~178 nM | [1] |

| Pomalidomide | Fluorescence Polarization | ~157 nM | [1] |

Note: The binding affinities of thalidomide derivatives can vary depending on the specific assay conditions and the CRBN construct used.

The efficacy of a PROTAC like dBET23 is ultimately determined by its ability to form a stable ternary complex (CRBN-PROTAC-Target Protein) and induce target degradation. This is often quantified by the DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein.

| PROTAC | Target Protein | Cell Line | DC50 | Reference |

| dBET23 | BRD4 | Not Specified | ~50 nM (at 5h) | [2] |

Structural Basis of the Interaction

The crystal structure of the DDB1-CRBN-dBET23-BRD4(BD1) ternary complex (PDB ID: 6BN7) provides a detailed view of the molecular interactions at the atomic level.[3]

The thalidomide-based head of dBET23 binds to a hydrophobic pocket on the C-terminal domain of CRBN. This pocket is lined by three key tryptophan residues (the "tri-Trp pocket"). The glutarimide ring of the ligand is crucial for this interaction, forming hydrogen bonds with the backbone of His378 and Trp380 in CRBN. The phthalimide ring is more solvent-exposed and provides a scaffold for the attachment of the linker, which connects to the BRD4-binding moiety.

The interaction between the CRBN-dBET23 complex and BRD4 is mediated by both the PROTAC and direct protein-protein contacts. This induced proximity positions BRD4 for ubiquitination by the E3 ligase complex and subsequent degradation by the proteasome.

Experimental Protocols

Synthesis of a Thalidomide-Based CRBN Ligand with an Ether Linker

The CRBN-binding moiety of dBET23 features a thalidomide core with an ether-linked chain for connection to the PROTAC linker. The following is a general protocol for the synthesis of such a building block.

Step 1: Synthesis of 4-hydroxy-isoindoline-1,3-dione

This starting material can be synthesized from 3-hydroxyphthalic anhydride and urea.

-

Combine 3-hydroxyphthalic anhydride and urea in a round-bottom flask.

-

Heat the mixture at 180-200°C for 30 minutes.

-

Cool the reaction mixture and recrystallize the crude product from ethanol to yield 4-hydroxy-isoindoline-1,3-dione.

Step 2: Alkylation of 4-hydroxy-isoindoline-1,3-dione

This step introduces the linker attachment point.

-

Dissolve 4-hydroxy-isoindoline-1,3-dione in a suitable solvent such as DMF.

-

Add a base, for example, potassium carbonate (K2CO3).

-

Add an alkylating agent with a terminal protected amine or a leaving group for further functionalization (e.g., N-(2-bromoethyl)phthalimide).

-

Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC.

-

Work up the reaction by adding water and extracting the product with an organic solvent. Purify by column chromatography.

Step 3: Glutarimide Ring Formation

-

The product from Step 2 is then reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine in a suitable solvent such as pyridine.

-

The reaction is heated to reflux and monitored by TLC.

-

After completion, the reaction is worked up and the product is purified by chromatography to yield the final thalidomide-based ligand with the ether linker.

Biophysical Characterization of CRBN-Ligand Binding

1. Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound.

Materials:

-

Purified CRBN protein (e.g., FLAG-CRBN).

-

Fluorescently labeled thalidomide (e.g., Cy5-labeled Thalidomide).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA).

-

Test compound (dBET23 or its CRBN-binding moiety).

-

Black, low-binding 384-well plates.

Protocol:

-

Prepare a solution of CRBN and the fluorescent tracer in the assay buffer. The concentration of CRBN should be close to the Kd of the tracer, and the tracer concentration should be low (e.g., 1-10 nM).

-

Serially dilute the test compound in DMSO and then into the assay buffer.

-

Add a small volume of the diluted test compound to the wells of the 384-well plate.

-

Add the CRBN/tracer mix to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Plot the FP signal against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

-

Purified CRBN protein.

-

Ligand (dBET23 or its CRBN-binding moiety).

-

Identical, degassed buffer for both the protein and the ligand (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

Protocol:

-

Prepare the CRBN solution (typically 10-50 µM) in the ITC cell.

-

Prepare the ligand solution (typically 10-fold higher concentration than the protein) in the injection syringe.

-

Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution at a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is particularly useful for studying the formation of the ternary complex.

Materials:

-

His-tagged CRBN-DDB1 complex.

-

GST-tagged target protein (e.g., BRD4).

-

Terbium-labeled anti-His antibody (donor).

-

Fluorescently labeled anti-GST antibody (e.g., AF488-labeled, acceptor).

-

PROTAC (dBET23).

-

Assay buffer.

Protocol:

-

Add the His-CRBN-DDB1, GST-BRD4, and the two antibodies to the wells of a microplate.

-

Add a serial dilution of the PROTAC.

-

Incubate the plate to allow for ternary complex formation.

-

Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.

-

An increase in the FRET signal indicates the formation of the ternary complex. The data can be plotted to determine the concentration of PROTAC that promotes half-maximal complex formation (EC50).

Structural Biology Methods

1. X-ray Crystallography of the Ternary Complex

Protocol:

-

Protein Expression and Purification: Express and purify the DDB1-CRBN complex and the target protein domain (e.g., BRD4-BD1).

-

Complex Formation: Incubate the purified proteins with an excess of the PROTAC (dBET23) to form the ternary complex.

-

Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various commercial and in-house screens.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure by molecular replacement using known structures of the individual components as search models.

-

Refinement: Refine the model against the experimental data to obtain the final structure.

2. Cryo-Electron Microscopy (Cryo-EM) of the Ternary Complex

Protocol:

-

Complex Preparation: Prepare the ternary complex as described for X-ray crystallography.

-

Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane.

-

Data Collection: Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Process the images to pick individual particles, perform 2D and 3D classification to identify different conformational states, and reconstruct a 3D map of the complex.

-

Model Building and Refinement: Build an atomic model into the cryo-EM map and refine it.

Visualizations

Signaling Pathway of PROTAC-mediated Degradation

Caption: Mechanism of action for a PROTAC molecule.

Experimental Workflow for Characterizing CRBN-Ligand Interaction

Caption: Workflow for ligand characterization.

References

The Therapeutic Potential of Ikaros Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and its close homolog Aiolos (IKZF3) has emerged as a powerful therapeutic strategy, particularly in the context of hematological malignancies such as multiple myeloma (MM). This technical guide provides an in-depth exploration of the core mechanisms, experimental methodologies, and quantitative data underpinning the therapeutic potential of Ikaros degradation. By leveraging molecular glue degraders like immunomodulatory drugs (IMiDs) and the more potent Cereblon E3 ligase modulators (CELMoDs), researchers can induce the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos, leading to profound anti-cancer effects. This guide details the signaling pathways affected, provides comprehensive experimental protocols for studying Ikaros degradation, and presents key quantitative data in a structured format to facilitate research and drug development in this promising area.

The Central Role of Ikaros and Aiolos in Hematological Malignancies

Ikaros and Aiolos are critical regulators of lymphocyte development and differentiation. In several B-cell malignancies, including multiple myeloma, these transcription factors are overexpressed and play a crucial role in tumor cell survival and proliferation.[1][2] They contribute to the pathogenesis of MM through a positive feedback loop with the oncogenes c-Myc and Interferon Regulatory Factor 4 (IRF4), which are essential for myeloma cell growth.[2][3] Consequently, targeting Ikaros and Aiolos for degradation presents a compelling therapeutic approach to disrupt these oncogenic signaling networks.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The degradation of Ikaros and Aiolos is primarily achieved through the use of molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex.

Signaling Pathway of Ikaros Degradation:

Figure 1: Mechanism of IMiD/CELMoD-induced Ikaros and Aiolos degradation.

As depicted in Figure 1, immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, and the more potent Cereblon E3 ligase modulators (CELMoDs) like iberdomide and mezigdomide, act as "molecular glues." They bind to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, and alter its substrate specificity. This drug-induced proximity leads to the recruitment of Ikaros and Aiolos to the E3 ligase complex, resulting in their polyubiquitination and subsequent degradation by the 26S proteasome.

Downstream Consequences of Ikaros Degradation

The degradation of Ikaros and Aiolos has two major therapeutic consequences: direct anti-tumor effects and immunomodulatory effects.

Direct Anti-Tumor Effects

The primary anti-tumor effect stems from the disruption of the Ikaros/Aiolos-c-Myc/IRF4 regulatory axis. The degradation of Ikaros and Aiolos leads to the downregulation of c-Myc and IRF4, which are critical for the survival and proliferation of multiple myeloma cells. This results in cell cycle arrest and apoptosis of the malignant cells.

Downstream Signaling of Ikaros Degradation:

Figure 2: Key downstream consequences of Ikaros and Aiolos degradation.

Immunomodulatory Effects

In addition to direct anti-tumor activity, Ikaros degradation has significant immunomodulatory effects. In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to increased IL-2 production, which enhances T-cell and Natural Killer (NK) cell activation and proliferation, thereby bolstering the anti-tumor immune response.

Quantitative Analysis of Ikaros Degraders

The efficacy of different molecular glue degraders can be quantified by their ability to induce Ikaros/Aiolos degradation and inhibit cancer cell proliferation. The following tables summarize key quantitative data for prominent IMiDs and CELMoDs.

Table 1: Comparative Activity of Ikaros Degraders in Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (nM) | DC50 Ikaros (nM) | DC50 Aiolos (nM) | Reference |

| Lenalidomide | MM.1S | ~1000 | ~500 | ~500 | |

| H929 | ~2000 | ~1000 | ~1000 | ||

| U266 | >10000 | >10000 | >10000 | ||

| Pomalidomide | MM.1S | ~100 | ~50 | ~50 | |

| H929 | ~200 | ~100 | ~100 | ||

| U266 | ~1000 | ~500 | ~500 | ||

| Iberdomide | MM.1S | ~10 | ~5 | ~5 | |

| H929 | ~20 | ~10 | ~10 | ||

| U266 | ~100 | ~50 | ~50 | ||

| Mezigdomide | MM.1S | ~1 | ~0.5 | ~0.5 | |

| H929 | ~2 | ~1 | ~1 | ||

| U266 | ~10 | ~5 | ~5 |

Table 2: Degradation Kinetics of Ikaros and Aiolos by Pomalidomide (1µM) in T-cells

| Time Point | Ikaros Degradation (%) | Aiolos Degradation (%) | Reference |

| 1 hour | ~40% | ~50% | |

| 3 hours | ~60% | ~70% | |

| 6 hours | ~80% | ~90% | |

| 24 hours | >90% | >95% |

Table 3: Downregulation of c-Myc and IRF4 Protein Levels Following Ikaros/Aiolos Knockdown

| Target Knockdown | Cell Line | c-Myc Downregulation | IRF4 Downregulation | Reference |

| shIKZF1 (Ikaros) | MM.1S | Significant | Significant | |

| shIKZF3 (Aiolos) | MM.1S | Significant | Significant |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study Ikaros degradation and its downstream effects.

Experimental Workflow Overview:

Figure 3: A typical experimental workflow for investigating Ikaros degradation.

Cell Culture

-

Cell Lines: Multiple myeloma cell lines such as MM.1S, U266, and RPMI-8226 are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for Protein Degradation

Objective: To quantify the degradation of Ikaros, Aiolos, c-Myc, and IRF4 upon treatment with degraders.

Protocol:

-

Seed cells (e.g., 1x10^6 cells/mL) and treat with various concentrations of the degrader or DMSO (vehicle control) for the desired time points (e.g., 1, 3, 6, 24 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Anti-Ikaros (e.g., Cell Signaling Technology #5443, 1:1000 dilution)

-

Anti-Aiolos (e.g., Cell Signaling Technology #15103, 1:1000 dilution)

-

Anti-c-Myc (e.g., Abcam, 1:1000 dilution)

-

Anti-IRF4 (e.g., Cell Signaling Technology #4964, 1:1000 dilution)

-

Anti-GAPDH or β-actin (loading control, 1:5000 dilution)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software (e.g., ImageJ).

In Vitro Ubiquitination Assay

Objective: To demonstrate the drug-dependent ubiquitination of Ikaros by the CRL4-CRBN complex.

Protocol:

-

Reaction Mixture (25 µL):

-

E1 Ubiquitin-Activating Enzyme (50-100 nM)

-

E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D3, 200-500 nM)

-

Recombinant CRL4-CRBN complex (50-100 nM)

-

Recombinant Ikaros protein (200-500 nM)

-

Ubiquitin (5-10 µM)

-

ATP (2-5 mM)

-

IMiD/CELMoD or DMSO

-

1X Ubiquitination Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)

-

-

Assemble the reaction on ice.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by Western blotting using an anti-Ikaros antibody to detect the characteristic high-molecular-weight smear of polyubiquitinated Ikaros.

Proteasome Activity Assay (Proteasome-Glo™)

Objective: To confirm that Ikaros degradation is proteasome-dependent.

Protocol:

-

Seed cells in a 96-well plate.

-

Pre-treat cells with a proteasome inhibitor (e.g., MG-132, 10 µM) or DMSO for 1 hour.

-

Add the Ikaros degrader and incubate for the desired time.

-

Lyse the cells and measure proteasome activity using a luminescent substrate (e.g., Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay from Promega) according to the manufacturer's instructions.

-

Alternatively, assess Ikaros protein levels by Western blot after proteasome inhibitor treatment to demonstrate stabilization of Ikaros.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Ikaros degraders on cancer cells.

Protocol:

-

Seed cells (e.g., 1-5 x 10^4 cells/well) in a 96-well plate.

-

Treat cells with a serial dilution of the degrader or DMSO for 72 hours.

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.

Conclusion and Future Directions

The targeted degradation of Ikaros and Aiolos represents a highly promising therapeutic strategy for hematological malignancies. The development of next-generation CELMoDs with enhanced potency and selectivity for Ikaros/Aiolos degradation offers the potential to overcome resistance to first-generation IMiDs and improve patient outcomes. Future research will likely focus on further optimizing the therapeutic window of these compounds, exploring their efficacy in other cancers where Ikaros and Aiolos may play a role, and investigating novel combination therapies to maximize their anti-cancer activity. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to advance our understanding and application of this powerful therapeutic approach.

References

initial studies on E3 ligase ligand 23 efficacy

An in-depth analysis of the initial efficacy studies surrounding E3 ligase ligands is crucial for advancing targeted protein degradation as a therapeutic modality. This guide provides a comprehensive overview of the core data, experimental protocols, and underlying mechanisms, using a well-characterized molecule as an illustrative example to represent the hypothetical "E3 ligase ligand 23." For this purpose, we will focus on the initial studies of a prototypic Bruton's tyrosine kinase (BTK) degrader, drawing upon publicly available data to model the requested technical whitepaper.

Quantitative Efficacy Data

The initial assessment of an E3 ligase ligand's efficacy, often in the form of a Proteolysis-Targeting Chimera (PROTAC), involves rigorous quantitative analysis to determine its potency and maximal effect. The following tables summarize key in vitro and in vivo efficacy data for a representative BTK-targeting PROTAC.

Table 1: In Vitro Degradation and Viability

| Parameter | Cell Line | Value | Description |

| BTK DC50 | MOLM-14 | 0.025 nM | The half-maximal concentration for BTK degradation. |

| BTK Dmax | MOLM-14 | >98% | The maximum percentage of BTK degradation observed. |

| Cellular IC50 | MOLM-14 | 0.049 nM | The half-maximal inhibitory concentration for cell viability. |

| BTK DC50 | Ramos | 0.008 nM | The half-maximal concentration for BTK degradation. |

| BTK Dmax | Ramos | >98% | The maximum percentage of BTK degradation observed. |

| Cellular IC50 | Ramos | 0.021 nM | The half-maximal inhibitory concentration for cell viability. |

Table 2: In Vivo Pharmacodynamic and Efficacy Data

| Parameter | Animal Model | Value | Description |

| BTK Occupancy | CD-1 Mice | 98% at 1 mg/kg | Percentage of BTK bound by the degrader in splenocytes after a single dose. |

| Tumor Growth Inhibition (TGI) | Ramos Xenograft | 108% at 1 mg/kg | The percentage of tumor growth inhibition compared to the vehicle control group. |

| Tumor BTK Degradation | Ramos Xenograft | >95% at 1 mg/kg | The percentage of BTK protein reduction in tumor tissue following treatment. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of initial efficacy findings. The following sections outline the core experimental protocols used to generate the data presented above.

Cell Culture and Viability Assays

Human B-cell lymphoma cell lines, such as Ramos and MOLM-14, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For viability assays, cells were seeded in 96-well plates and treated with serial dilutions of the BTK degrader for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated cells to calculate IC50 values.

Western Blotting for Protein Degradation

To quantify protein degradation, cells were treated with the BTK degrader for a specified time course (e.g., 24 hours). Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST). Membranes were incubated with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software to determine DC50 and Dmax values.

In Vivo Xenograft Studies

All animal experiments were conducted in accordance with institutional animal care and use committee guidelines. For xenograft models, female immunodeficient mice (e.g., NOD-SCID) were subcutaneously inoculated with Ramos cells. When tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. The BTK degrader was administered via a suitable route (e.g., oral gavage) at the specified doses and schedule. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised, and protein levels of BTK were analyzed by western blotting or other methods like immunohistochemistry to confirm target degradation in vivo.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is critical for understanding the mechanism of action and the research approach. The following diagrams, created using the DOT language, illustrate these aspects.

Mechanism of Action: PROTAC-Mediated BTK Degradation

The core mechanism of a BTK-targeting PROTAC involves the formation of a ternary complex between the PROTAC, the BTK target protein, and an E3 ubiquitin ligase, typically Cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.

Caption: PROTAC-mediated ubiquitination and degradation of BTK.

In Vitro Efficacy Evaluation Workflow